molecular formula C12H10O2 B1522592 2-Cyclopropanecarbonyl-1-benzofuran CAS No. 1311316-29-6

2-Cyclopropanecarbonyl-1-benzofuran

Cat. No. B1522592
CAS RN: 1311316-29-6
M. Wt: 186.21 g/mol
InChI Key: FVXNYODYQKTLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran compounds like 2-Cyclopropanecarbonyl-1-benzofuran involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C12H10O2, and its molecular weight is 186.21 g/mol . The InChI code is 1S/C12H10O2/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8H,5-6H2 .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another reaction involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Synthesis

A novel approach for synthesizing bicyclic heterocycles, such as indoles, benzofurans, and chromenes, involves using 2-Cyclopropanecarbonyl-1-benzofuran derivatives. This method, which leverages alkene isomerization and enamide-ene or diene metathesis, facilitates the construction of these compounds with a chiral cyclopropane substituent at the 2-position, highlighting its versatility in creating complex molecular architectures (Kobayashi, Arisawa, & Shuto, 2011).

Cyclopropanation and Ring-Opening Reactions

The Cu(I)-catalyzed domino reaction of 3-cyclopropylideneprop-2-en-1-ones showcases an intriguing route to benzofuran-7(3aH)-one derivatives. This process involves cycloisomerization followed by sequential bimolecular cycloaddition, showcasing the compound's utility in synthesizing structurally complex molecules with both three- and four-membered rings (Miao, Cao, Zhang, Huang, & Wu, 2013).

Catalysis and Annulation Reactions

The development of proton/metal-catalyzed tandem benzofuran annulation/carbene transfer reactions further illustrates the compound's role in synthesizing benzofuryl-substituted cyclopropanes. This process, supported by DFT-based computational studies, highlights the compound's potential in catalysis and organic synthesis, offering a pathway through key intermediates like o-quinone methide and benzofuryl carbene (Ma, Chen, Fu, Zhang, Wu, Jiang, & Zhu, 2016).

Applications in Drug Development

The incorporation of the cyclopropyl fragment, as seen in compounds like this compound, into drug molecules is increasingly recognized for its ability to enhance drug properties. This includes improving potency and reducing off-target effects, underlining the cyclopropyl group's significant impact on the pharmacokinetic and pharmacodynamic profiles of drugs (Talele, 2016).

properties

IUPAC Name

1-benzofuran-2-yl(cyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXNYODYQKTLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropanecarbonyl-1-benzofuran
Reactant of Route 2
Reactant of Route 2
2-Cyclopropanecarbonyl-1-benzofuran
Reactant of Route 3
Reactant of Route 3
2-Cyclopropanecarbonyl-1-benzofuran
Reactant of Route 4
Reactant of Route 4
2-Cyclopropanecarbonyl-1-benzofuran
Reactant of Route 5
Reactant of Route 5
2-Cyclopropanecarbonyl-1-benzofuran
Reactant of Route 6
Reactant of Route 6
2-Cyclopropanecarbonyl-1-benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.